H-Ala-afc trifluoroacetate salt
Overview
Description
Mechanism of Action
Target of Action
H-Ala-afc trifluoroacetate salt is a complex compound with multiple potential targets. The primary target of this compound is the liver, where it can induce mild liver hypertrophy . It’s also suggested that trifluoroacetate (TFA), a component of the compound, is a weak peroxisome proliferator in rats .
Mode of Action
It’s known that tfa, a component of the compound, can induce acute toxicity, although its potential to do so is very low . It’s also suggested that TFA interacts with its targets in the liver, leading to mild liver hypertrophy .
Biochemical Pathways
It’s suggested that tfa, a component of the compound, can affect the liver’s biochemical pathways, leading to mild liver hypertrophy .
Pharmacokinetics
It’s known that tfa, a component of the compound, is highly water-soluble and present in water bodies at low concentrations . This suggests that the compound may have good bioavailability.
Result of Action
It’s suggested that tfa, a component of the compound, can induce mild liver hypertrophy .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For example, TFA, a component of the compound, has been detected in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . This suggests that the compound’s action can be influenced by environmental factors such as the pH levels of environmental media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-afc trifluoroacetate salt typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography purification of peptides . The compound is synthesized by reacting alanine with 7-amino-4-trifluoromethylcoumarin (afc) in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and purification systems . The process includes solid-phase peptide synthesis, where the peptide is anchored to a resin and sequentially built by adding protected amino acids . The final product is then cleaved from the resin using trifluoroacetic acid and purified using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
H-Ala-afc trifluoroacetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
H-Ala-afc trifluoroacetate salt is widely used in scientific research due to its unique properties . Some of its applications include:
Comparison with Similar Compounds
H-Ala-afc trifluoroacetate salt can be compared with other similar compounds, such as:
H-Ala-AMC trifluoroacetate salt: Similar in structure but with different fluorescent properties.
H-Ala-pNA trifluoroacetate salt: Another peptide substrate with distinct chromogenic properties.
The uniqueness of this compound lies in its specific fluorescent properties, making it particularly useful in fluorescence-based assays .
Properties
IUPAC Name |
2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSUKMEFPGXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.